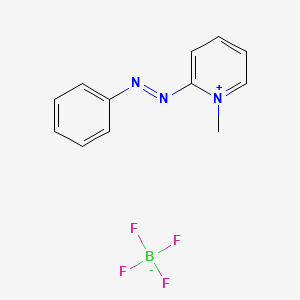
INOPHYLLUM-E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: INOPHYLLUM-E can be synthesized through various extraction methods from the seeds of Calophyllum inophyllum. The primary methods include:
Ultrasonic-Assisted Solvent Extraction (UASE): This method uses a mixture of n-hexane and petroleum ether as solvents.
Solvent Extraction: Traditional solvent extraction methods using solvents like ethanol or methanol can also be employed.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Calophyllum inophyllum seeds using optimized solvent extraction techniques. The process includes:
Seed Collection and Preparation: Seeds are collected, cleaned, and dried.
Extraction: The dried seeds are subjected to solvent extraction using n-hexane and petroleum ether.
Purification: The extracted oil is purified using techniques like column chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: INOPHYLLUM-E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
INOPHYLLUM-E has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential as an anti-HIV agent, anti-inflammatory, and antioxidant.
Industry: Used in the formulation of cosmetic and pharmaceutical products due to its bioactive properties
Mechanism of Action
INOPHYLLUM-E exerts its effects through various molecular targets and pathways:
Anti-HIV Activity: this compound inhibits the reverse transcriptase enzyme, preventing the replication of the HIV virus.
Anti-Inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Comparison with Similar Compounds
Calanolide A: Another compound isolated from Calophyllum inophyllum with similar anti-HIV activity.
Inophyllum B and P: Compounds with similar structures and pharmacological properties
Uniqueness: INOPHYLLUM-E is unique due to its specific molecular structure, which allows it to interact with multiple biological targets, providing a broad spectrum of pharmacological activities. Its ability to inhibit the reverse transcriptase enzyme makes it a promising candidate for anti-HIV therapy .
Properties
CAS No. |
17312-31-1 |
|---|---|
Molecular Formula |
AlFeO8P2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B1174192.png)
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dithione](/img/structure/B1174197.png)
![2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate](/img/structure/B1174198.png)

